molecular formula C26H26N2OS B2430760 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 532974-11-1

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2430760
CAS No.: 532974-11-1
M. Wt: 414.57
InChI Key: NETCHCPKAORYII-UHFFFAOYSA-N
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Description

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthetic Utility

The chemistry and synthetic utility of compounds related to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide have been explored in various studies. For instance, Hanessian and Moralioglu (1972) discussed the reaction of N,N-Dimethylbenzamide with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene acetals, indicating their potential as temporary protecting groups in synthetic chemistry (Hanessian & Moralioglu, 1972).

Synthesis of Novel Compounds

Research by Nassiri and Milani (2020) involved synthesizing novel compounds using indole derivatives, which are structurally related to the compound . This study highlighted the versatility of indole derivatives in synthesizing new chemical entities (Nassiri & Milani, 2020).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating their potential in cardiac electrophysiological activity. This indicates the relevance of similar benzamide derivatives in medical research, particularly in cardiology (Morgan et al., 1990).

Reactions and Derivatives

The study of reactions involving N,N-dimethylbenzamide derivatives was conducted by Mukaiyama and Yamaguchi (1966), offering insights into the chemical behavior of similar benzamide compounds. This research is valuable for understanding the reactivity patterns of these compounds (Mukaiyama & Yamaguchi, 1966).

Synthesis of Metal Complexes

Research by Al‐Hamdani et al. (2016) explored the synthesis of metal complexes with azo-Schiff base compounds derived from indoles, demonstrating the potential for creating novel materials with specific properties (Al‐Hamdani et al., 2016).

Pharmaceutical Applications

Research on indole derivatives, such as the study by Price et al. (2005) on allosteric modulation of cannabinoid receptors, suggests potential pharmaceutical applications for compounds structurally related to this compound (Price et al., 2005).

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCHCPKAORYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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